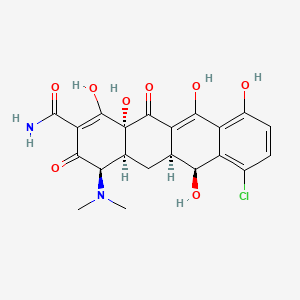
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine
Descripción general
Descripción
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine, commonly referred to as DOB, is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1967 and has since been used in scientific research studies to understand its mechanism of action and its effects on the human body.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Studies on plant growth-regulating substances, such as 2-(2,4-Dichlorophenoxy)ethylamine, have shown their impact on higher plants. Specifically, these compounds have been observed to be metabolized in plants like peas and wheat, resulting in various growth-related effects (Nash, Smith, & Wain, 1968).
Receptor Binding Affinity
Research into the binding characteristics at sigma receptors has identified compounds structurally related to 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine as potentially significant. These compounds have demonstrated high efficacy for sigma receptors, indicating potential therapeutic applications (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Advanced Oxidation Processes
In the context of wastewater treatment, the transient products formed during the mineralization of similar compounds by advanced oxidation processes have been studied. These studies are crucial for understanding the environmental impact and degradation pathways of such chemicals (Sun & Pignatello, 1993).
Synthesis of Novel Ligands
Efforts in synthesizing novel ligands based on the high-affinity sigma receptor ligand related to 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine have been made. These are aimed at exploring the structural requirements for sigma receptor binding and could lead to the development of new therapeutic agents (de Costa et al., 1994).
SPECT Imaging Agents
The potential of derivatives of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine as SPECT imaging agents has been investigated. These agents could be used for sigma 1 and sigma 2 subtype receptor imaging in a medical context, enhancing diagnostic capabilities (He et al., 1993).
Local Anaesthetic Properties
Some aminoalkyl aryl ethers structurally related to 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine have been studied for their local anaesthetic properties. These studies are crucial for the development of new and more effective local anaesthetics (al-Saadi & Sneader, 1993).
Dynamic [2]rotaxanes Formation
Research into the formation of dynamic combinatorial libraries, including compounds similar to 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethylamine, contributes to the understanding of molecular interactions and template-driven assembly processes. This has implications in supramolecular chemistry and the design of molecular machines (Haussmann, Khan, & Stoddart, 2007).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-9-4-5-10(14(19)6-9)15(7-20)21-8-11-12(17)2-1-3-13(11)18/h1-6,15H,7-8,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFWMFSHHWNWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)







![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)